molecular formula C11H12N2O2S B1522097 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1031672-01-1

4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1522097
M. Wt: 236.29 g/mol
InChI Key: GNZDWHQVBLNDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (4-PT-1-PCA) is a thiazole-based organic acid that has been studied for its potential uses in scientific research. It is a relatively new compound, first synthesized in 2015 by a group of researchers at the University of Tokyo. Since then, it has been studied for its potential applications in various fields, such as biochemistry, physiology, and drug development.

Scientific Research Applications

Environmental Exposure and Health Impact

Environmental exposure to certain chemicals, including carboxylic acids, has been a subject of research. For instance, a study investigating the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlighted the developmental neurotoxicity of these compounds and the importance of understanding exposure levels for public health policy development (Babina et al., 2012)(Babina, Dollard, Pilotto, & Edwards, 2012).

Biochemical Implications and Metabolic Pathways

Carboxylic acids play significant roles in various biochemical processes. A study by Nilsson et al. (2008) revealed that dietary supplementation with β-glucan enriched oat bran increased the fecal concentration of carboxylic acids, indicating a positive influence on colonic health and potential preventive implications for colonic diseases (Nilsson, Johansson, Nilsson, Björck, & Nyman, 2008).

Toxicological Assessment and Biomonitoring

Assessing exposure to toxic substances and their metabolites is crucial for understanding their health impacts. For example, the analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers by Logue et al. (2009) presented a method to assess cyanide exposure, suggesting the potential for similar assessment methods for different carboxylic acid derivatives (Logue, Maserek, Rockwood, Keebaugh, & Baskin, 2009).

Impact on Human Physiology and Microbiota

Research has also explored the interaction between carboxylic acids and human physiology, including the microbiota. Bordugo et al. (2021) assessed gut microbiota in an infant with Congenital Propionic Acidemia before and after probiotic supplementation, highlighting the role of propionic acid and its derivatives in metabolic disorders and the potential of microbiota modification as a treatment approach (Bordugo, Salvetti, Rodella, Piazza, Dianin, et al., 2021).

properties

IUPAC Name

4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)16-11(12-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZDWHQVBLNDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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